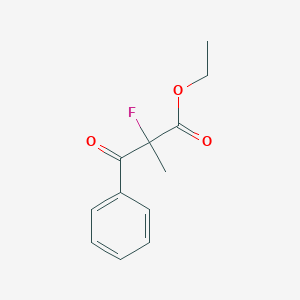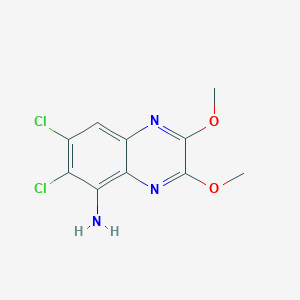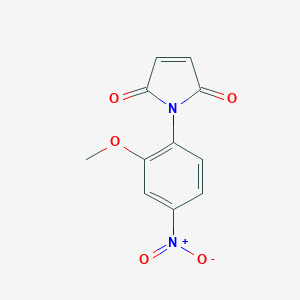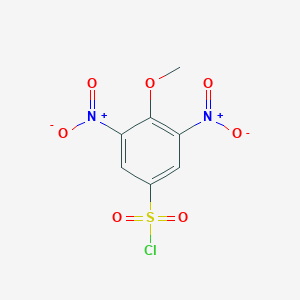
Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate
Descripción general
Descripción
Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate is an organic compound with the molecular formula C11H11FO3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate can be synthesized through various methods. One common synthetic route involves the fluorination of ethyl benzoylacetate using aqueous hydrofluoric acid and iodosylbenzene (PhIO) in dichloromethane (CH2Cl2) . The reaction conditions typically involve maintaining a controlled temperature and using appropriate solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process ensures that the compound can be produced in sufficient quantities for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of substituted esters or amides.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Aplicaciones Científicas De Investigación
Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. The carbonyl group can form hydrogen bonds with active sites of enzymes, influencing their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate can be compared with other similar compounds, such as:
Ethyl 2-methyl-3-oxo-3-phenylpropanoate: Lacks the fluorine atom, resulting in different chemical and biological properties.
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate: Similar structure but without the methyl group, affecting its reactivity and applications.
Propiedades
IUPAC Name |
ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-3-16-11(15)12(2,13)10(14)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSFPYILRKIMON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)C1=CC=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443763 | |
| Record name | Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193482-31-4 | |
| Record name | Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B67842.png)
![ETHYL 8-BENZENESULFONYL-1,8-DIHYDRO-PYRROLO[2,3-B]INDOLE-2-CARBOXYLATE](/img/structure/B67844.png)

![2-(4-fluorophenyl)ethanamine;3-[2-(4-fluorophenyl)ethylamino]-2-methyl-3-oxopropane-1-sulfinic acid](/img/structure/B67850.png)





![N-[(1R)-1-(4-chlorophenyl)ethyl]acetamide](/img/structure/B67861.png)


